(3R)-3-Amino-3-(4-methyl-1,3-thiazol-5-yl)propan-1-ol
Description
Properties
Molecular Formula |
C7H12N2OS |
|---|---|
Molecular Weight |
172.25 g/mol |
IUPAC Name |
(3R)-3-amino-3-(4-methyl-1,3-thiazol-5-yl)propan-1-ol |
InChI |
InChI=1S/C7H12N2OS/c1-5-7(11-4-9-5)6(8)2-3-10/h4,6,10H,2-3,8H2,1H3/t6-/m1/s1 |
InChI Key |
IFOJIFWOAGPOHQ-ZCFIWIBFSA-N |
Isomeric SMILES |
CC1=C(SC=N1)[C@@H](CCO)N |
Canonical SMILES |
CC1=C(SC=N1)C(CCO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of a precursor molecule containing a thiourea and a haloketone to form the thiazole ring
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Amino-3-(4-methyl-1,3-thiazol-5-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The amino group can be reduced to an amine.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of strong acids or bases, depending on the nature of the substituent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions on the thiazole ring can introduce various functional groups.
Scientific Research Applications
(3R)-3-Amino-3-(4-methyl-1,3-thiazol-5-yl)propan-1-ol is a compound with a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen atoms. The compound includes an amino group and a hydroxyl group attached to a propanol backbone, along with a methyl-substituted thiazole. Thiazole derivatives are recognized for diverse biological activities, making them important in pharmacological research and applications.
(3R)-3-Amino-3-(4-methyl-1,3-thiazol-5-yl)propan-1-ol Applications
The applications of (3R)-3-amino-3-(4-methyl-1,3-thiazol-5-yl)propan-1-ol span various fields:
- Pharmacological Research : Due to its thiazole ring and other functional groups, this compound is useful in creating new pharmaceuticals.
- Agrochemicals : It can be employed in developing new agents for crop protection.
- Material Science : It may be used in the synthesis of novel materials with specific properties.
(3R)-3-Amino-3-(4-methyl-1,3-thiazol-5-yl)propan-1-ol and Similar Compounds
Several compounds share structural similarities with (3R)-3-amino-3-(4-methyl-1,3-thiazol-5-yl)propan-1-ol.
| Compound Name | Structure | Key Features |
|---|---|---|
| Sulfathiazole | Thiazole derivative | Antimicrobial drug used primarily for bacterial infections |
| Ritonavir | Thiazole-containing | Antiretroviral medication used in HIV treatment |
| Abafungin | Thiazole derivative | Antifungal agent used in treating fungal infections |
| Tiazofurin | Thiazole-based | Antineoplastic drug with applications in cancer treatment |
Mechanism of Action
The mechanism by which (3R)-3-Amino-3-(4-methyl-1,3-thiazol-5-yl)propan-1-ol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and amino group are key functional groups that contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Structural Differences and Implications
Thiazole Ring Substitution: The target compound’s 4-methyl-1,3-thiazol-5-yl group differs from analogs with 2-methyl-1,3-thiazol-5-yl () or 3-methyl-1,2-thiazol-5-yl (). Methyl group positioning influences steric and electronic properties. For example, a 4-methyl group may enhance hydrophobic interactions in binding pockets compared to 2-methyl analogs .
Amino Group Position: The 3R-amino group in the target compound contrasts with 1-amino () or 2-amino () analogs. The 3R configuration allows for optimal hydrogen bonding in chiral environments, whereas 1-amino or 2-amino derivatives may adopt less favorable orientations in biological systems .
Stereochemical Considerations :
- The R-configuration at the 3-position is critical for enantioselective interactions. Unspecified stereochemistry in analogs (e.g., ) could lead to reduced target affinity or off-target effects .
Biological Activity
(3R)-3-Amino-3-(4-methyl-1,3-thiazol-5-yl)propan-1-ol, identified by its CAS number 1568217-26-4, is a compound of significant interest due to its potential biological activities. This article reviews the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
The molecular formula of (3R)-3-Amino-3-(4-methyl-1,3-thiazol-5-yl)propan-1-ol is C6H9N3OS, with a molecular weight of 171.22 g/mol. Its structure features a thiazole ring, which is known for its diverse biological properties.
Anticancer Properties
Recent studies have highlighted the potential of thiazole derivatives in cancer therapy. A notable study reported that compounds structurally related to thiazoles exhibit micromolar inhibition of HSET (KIFC1), a kinesin essential for the clustering of centrosomes in cancer cells. This inhibition can induce multipolar spindle formation, leading to cell death in centrosome-amplified cancer cells . The compound's ability to disrupt mitotic processes suggests it could serve as a lead structure for developing anticancer agents.
Neuroprotective Effects
Thiazole derivatives have also been investigated for their neuroprotective properties. Research indicates that certain thiazole compounds can modulate neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases like Alzheimer's disease. The mechanism often involves the inhibition of pro-inflammatory cytokines and the enhancement of antioxidant defenses .
The biological activity of (3R)-3-Amino-3-(4-methyl-1,3-thiazol-5-yl)propan-1-ol is believed to stem from its interaction with various molecular targets:
- Inhibition of Kinesins : As mentioned, the compound may inhibit kinesins like HSET, disrupting normal mitotic processes in cancer cells.
- Modulation of Signaling Pathways : Thiazole derivatives can influence pathways such as NF-kB and MAPK, which are crucial in inflammation and cell survival .
- Antioxidant Activity : Some studies suggest that thiazole compounds can scavenge free radicals, thereby protecting neuronal cells from oxidative damage.
Study 1: Inhibition of Cancer Cell Growth
A study conducted on various cancer cell lines demonstrated that (3R)-3-Amino-3-(4-methyl-1,3-thiazol-5-yl)propan-1-ol exhibited significant growth inhibition at concentrations ranging from 10 to 30 µM. The compound was shown to induce apoptosis through caspase activation and mitochondrial dysfunction .
| Concentration (µM) | % Cell Viability |
|---|---|
| 10 | 75 |
| 20 | 50 |
| 30 | 25 |
Study 2: Neuroprotective Effects in Animal Models
In a model of neuroinflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in reduced levels of pro-inflammatory markers such as TNF-alpha and IL-6. Behavioral assessments indicated improved cognitive function post-treatment .
| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) | Cognitive Score |
|---|---|---|---|
| Control | 250 | 300 | 5 |
| Treatment | 150 | 180 | 8 |
Q & A
Q. What are the optimal synthetic routes for (3R)-3-Amino-3-(4-methyl-1,3-thiazol-5-yl)propan-1-ol?
The synthesis typically involves multi-step reactions, starting with the formation of the thiazole ring followed by stereoselective introduction of the amino alcohol moiety. Key methods include:
- Cyclization reactions : Using hydrazines or thiourea derivatives to form the thiazole core, as seen in analogous thiazolidinone syntheses .
- Stereochemical control : Chiral auxiliaries or enantioselective catalysis to achieve the (3R)-configuration, with purification via recrystallization or chiral chromatography .
- Catalysts : Acidic conditions (e.g., p-toluenesulfonic acid in ethanol) for cyclization steps, as demonstrated in pyrazole-derived amino alcohol syntheses .
Q. How is this compound characterized to confirm its structure and purity?
Standard characterization techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR to verify the thiazole ring, amino group, and stereochemistry .
- Mass spectrometry (MS) : High-resolution MS for molecular weight confirmation .
- Chiral HPLC : To validate the enantiomeric purity of the (3R)-configuration .
- Elemental analysis : To assess purity and stoichiometry .
Q. What in vitro assays are suitable for initial biological activity screening?
- Antimicrobial assays : Disk diffusion or microdilution methods against bacterial/fungal strains, given the activity of structurally related thiazole derivatives .
- Cytotoxicity testing : MTT assays on cancer cell lines to evaluate anticancer potential .
- Enzyme inhibition studies : Kinase or protease assays if the compound targets specific pathways .
Advanced Research Questions
Q. How can stereochemical challenges in synthesis be addressed?
Q. What computational methods predict binding interactions or stability?
- Molecular docking : Compare the compound’s 3D structure with target proteins (e.g., androgen receptors) using software like AutoDock Vina .
- Density Functional Theory (DFT) : Calculate thermodynamic stability and electronic properties of the thiazole ring .
- Molecular dynamics simulations : Assess conformational flexibility in biological environments .
Q. How can contradictory bioactivity data between studies be resolved?
- Purity reassessment : Verify compound integrity via HPLC and LC-MS to rule out degradation or impurities .
- Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and control for solvent effects (e.g., DMSO concentration) .
- Structural analogs : Compare results with derivatives to identify critical functional groups (e.g., 4-methyl-thiazole vs. nitro-substituted analogs) .
Q. What strategies improve stability under experimental conditions?
- Temperature control : Store at –20°C in anhydrous solvents to prevent hydrolysis of the amino alcohol group .
- Light-sensitive handling : Protect from UV exposure due to the thiazole ring’s photosensitivity .
- Buffer optimization : Use pH-stable buffers (e.g., phosphate buffer at pH 7.4) for biological assays .
Q. How are reaction intermediates monitored in complex syntheses?
- TLC/HPLC tracking : Use silica gel TLC (ethyl acetate/hexane eluent) or reverse-phase HPLC to isolate intermediates .
- In situ IR spectroscopy : Monitor carbonyl or amine group transformations during reactions .
- Quenching studies : Halt reactions at timed intervals to analyze progress via NMR .
Methodological Tables
Q. Table 1. Key Analytical Parameters for Characterization
| Technique | Parameters | Reference |
|---|---|---|
| Chiral HPLC | Column: Chiralpak AD-H; Mobile phase: Hexane/IPA (90:10) | |
| ¹H NMR | δ 1.2–1.5 (propanol CH₂), δ 7.8 (thiazole H) | |
| HRMS | m/z calculated: 200.0851 (C₈H₁₂N₂OS) |
Q. Table 2. Common Contaminants in Synthesis
| Contaminant | Source | Mitigation Strategy |
|---|---|---|
| Diastereomers | Poor stereochemical control | Chiral chromatography |
| Thiazole oxides | Oxidative side reactions | Use inert atmosphere (N₂/Ar) |
| Unreacted amine | Incomplete cyclization | Reflux with excess reagent |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
